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molecular formula C8H7ClO B042941 Phenylacetyl chloride CAS No. 103-80-0

Phenylacetyl chloride

Cat. No. B042941
M. Wt: 154.59 g/mol
InChI Key: VMZCDNSFRSVYKQ-UHFFFAOYSA-N
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Patent
US05958933

Procedure details

Phenylacetic acid (PAA), 0.037 moles (5g) was heated under reflux with an excess of SOCl2 for 60 minutes at a temperature of 75-80° C. After the reaction was completed, the excess SOCl2 was eliminated by vacuum evaporation, using a water pump (40-50° C.). This process was repeated two to three times, each time adding benzene to aid in elimination of SOCl2 and yielding phenylacetyl chloride (PAC). Then, 0.018 mole of 2-hydrazino-2-imidazoline.HBr (3.5 g) was suspended in ether and shaken with 2N NaOH (2-5 equivalents) on an ice bath, until it was completely dissolved. The PAC was then added dropwise very slowly from a funnel with vigorous shaking. Excess NaOH was present to drive the reaction to completion. After the addition of PAC, the mixture was stirred at 0C for an additional 15-30 minutes. The ether layer was washed with water, then with saturated NaHCO3. It was then dried over Na2SO4, filtered and was brought to complete dryness. The solid residue from the ether layer was then crystallized from an ethanol-water mixture (70-80% ethanol). The yield, was approximately 55% without subjecting the residual amide to further separation from the aqueous layer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 5g )
Quantity
0.037 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=S(Cl)[Cl:13]>>[C:1]1([CH2:7][C:8]([Cl:13])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
( 5g )
Quantity
0.037 mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess SOCl2 was eliminated by vacuum evaporation
CUSTOM
Type
CUSTOM
Details
a water pump (40-50° C.)
ADDITION
Type
ADDITION
Details
each time adding benzene

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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